6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide
Description
This compound is a brominated quinazolinone derivative featuring a sulfanylidene moiety at position 2 and a hexanamide side chain substituted with a 3-propan-2-yloxypropyl group. Quinazolinones are heterocyclic scaffolds widely studied for their anti-inflammatory, anticancer, and antimicrobial properties . The bromine atom at position 6 likely enhances electrophilic reactivity, while the sulfanylidene group may contribute to hydrogen bonding interactions with biological targets.
Properties
CAS No. |
422288-15-1 |
|---|---|
Molecular Formula |
C20H28BrN3O3S |
Molecular Weight |
470.43 |
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide |
InChI |
InChI=1S/C20H28BrN3O3S/c1-14(2)27-12-6-10-22-18(25)7-4-3-5-11-24-19(26)16-13-15(21)8-9-17(16)23-20(24)28/h8-9,13-14H,3-7,10-12H2,1-2H3,(H,22,25)(H,23,28) |
InChI Key |
YHERJWDVZLVWTO-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide is a member of the quinazolinone family, which has gained attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately . The structure features a quinazolinone core with a bromo substituent and a sulfanylidene group, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H22BrN3O2S |
| Molecular Weight | 460.39 g/mol |
| Solubility | Soluble in DMSO |
| Purity | Typically >95% |
Research indicates that compounds similar to this compound exhibit significant biological activities by inhibiting specific enzymes involved in critical cellular pathways. Notably, it has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in NAD biosynthesis, which is crucial for cancer cell metabolism and survival .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties due to its ability to modulate key signaling pathways. For example, quinazolinone derivatives have demonstrated cytotoxic effects against various cancer cell lines by targeting specific kinases and proteases involved in tumor progression .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Quinazolinone derivatives are known to exhibit inhibitory effects on bacterial growth and may serve as leads for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, there is evidence suggesting that this compound may also exhibit anti-inflammatory properties. The modulation of inflammatory pathways through enzyme inhibition could provide therapeutic benefits in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar quinazolinone derivatives:
- Study on Antifungal Activity : A related compound exhibited significant antifungal activity against various strains, highlighting the potential for broader antimicrobial applications .
- Inhibition of Cancer Cell Lines : Research demonstrated that certain quinazolinone derivatives effectively inhibited the proliferation of breast and colon cancer cell lines, indicating the potential for therapeutic use in oncology .
- Synthesis and Evaluation : Studies on the synthesis of 6-bromo quinazolinones have shown promising results in terms of yield and biological efficacy, paving the way for further exploration of their pharmacological properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the quinazolinone family, which includes derivatives with diverse substituents influencing bioactivity. Below is a comparative analysis with key analogs:
Key Observations:
Substituent Impact on Activity: The 6-bromo group is a common feature in both the target compound and compound 6b, suggesting its role in enhancing electrophilic interactions with biological targets. The 2-sulfanylidene group in the target compound replaces the hydrazinyl-methyl group in 6b. The N-(3-propan-2-yloxypropyl)hexanamide side chain introduces an ether-linked alkyl chain absent in 6b. This modification could enhance solubility in lipid membranes while retaining conformational flexibility for target engagement.
Biological Activity Trends: Compound 6b’s naphthalene group at position 3 and hydrazinyl-methyl group at position 2 correlate with its superior anti-inflammatory activity over phenyl butazone . The target compound’s lack of aromatic substituents (e.g., naphthalene) may reduce off-target effects but requires validation. Thione-containing quinazolinones (e.g., the target compound) are less studied than their thiol or oxygen analogs, but preliminary computational studies suggest improved metabolic stability due to reduced oxidative susceptibility.
Hypothetical Advantages of the Target Compound :
- The alkyl-ether side chain may confer longer plasma half-life compared to compound 6b’s rigid naphthalene group.
- The sulfanylidene group could enhance binding to cysteine-rich enzymatic targets (e.g., kinases or proteases), a feature absent in phenyl butazone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
